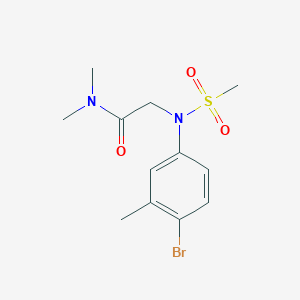![molecular formula C11H9N3O3S B5755602 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate, also known as TAP, is a chemical compound that has been studied extensively for its potential applications in various fields of science. TAP is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound that contains a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. TAP has been synthesized using various methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate is not fully understood. However, it has been suggested that 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to exhibit various biochemical and physiological effects. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to inhibit the proliferation of cancer cells, including breast cancer cells and lung cancer cells. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has been shown to induce apoptosis and cell cycle arrest in cancer cells. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate has several advantages for lab experiments, including its ease of synthesis and its broad spectrum of biological activities. However, 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate also has some limitations, including its relatively low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate research. One area of interest is the development of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate-based fluorescent probes for the detection of metal ions. Another area of interest is the development of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate-based antimicrobial agents for the treatment of bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate and to explore its potential applications in other areas of science.
Méthodes De Synthèse
4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,3,4-thiadiazole-2-amine. Another method involves the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with potassium thiocyanate, and then the reaction of the resulting isothiocyanate with acetic anhydride. 4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate can also be prepared by the reaction of 4-nitrophenyl acetate with thiosemicarbazide, followed by the reduction of the nitro group to an amino group.
Propriétés
IUPAC Name |
[4-(1,3,4-thiadiazol-2-ylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7(15)17-9-4-2-8(3-5-9)10(16)13-11-14-12-6-18-11/h2-6H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPVXUSEXXSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Thiadiazol-2-ylcarbamoyl)phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)

![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)

![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)

![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)

![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)